p-Chloromethylphenylacetyl chloride

Description

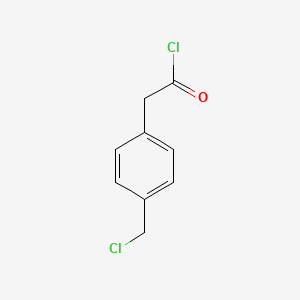

p-Chloromethylphenylacetyl chloride is an aromatic acyl chloride derivative characterized by a chloromethyl (–CH₂Cl) substituent at the para position of the phenyl ring and an acetyl chloride (–COCl) functional group. This compound is likely used in organic synthesis, particularly in Friedel-Crafts acylation or peptide coupling, due to the electrophilic nature of the acyl chloride group. The para-chloromethyl substituent enhances reactivity by introducing steric and electronic effects, distinguishing it from simpler phenylacetyl chlorides .

Properties

CAS No. |

56097-33-7 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetyl chloride |

InChI |

InChI=1S/C9H8Cl2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2 |

InChI Key |

WBZLWGLHESFGHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenylacetyl Chloride (CAS 103-80-0)

- Structure : Benzene ring with an acetyl chloride group (–COCl) at the α-carbon .

- Molecular Formula : C₈H₇ClO .

- Reactivity : Highly reactive in nucleophilic acyl substitution reactions, commonly used to synthesize phenylacetamide derivatives .

- Safety : Corrosive; causes severe skin/eye damage (H314, H335) .

Key Difference : Lacks the para-chloromethyl group, making it less sterically hindered and electronically distinct from p-chloromethylphenylacetyl chloride.

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8)

- Structure : Para-methoxy (–OCH₃) substituent on the phenyl ring with an acetyl chloride group .

- Molecular Formula : C₉H₉ClO₂.

- Reactivity : The electron-donating methoxy group reduces electrophilicity compared to this compound, altering reaction kinetics in aromatic substitutions .

Key Difference: Methoxy vs.

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride

- Structure : Contains both methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups on the α-carbon adjacent to the acyl chloride .

- Synonyms: (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride .

- Applications : Used in asymmetric synthesis; the trifluoromethyl group enhances stability and lipophilicity .

Key Difference : The α-substituents create steric hindrance and electronic effects distinct from the para-chloromethyl group in the target compound.

Chloroacetyl Chloride (CAS 79-04-9)

- Structure : Simple acyl chloride with a chlorine atom adjacent to the carbonyl group .

- Molecular Formula : C₂H₂Cl₂O.

- Reactivity : Extremely reactive due to the electron-withdrawing chlorine, used in synthesizing pharmaceuticals and agrochemicals .

- Toxicity : Highly toxic (LC50 = 300 ppm in rats); causes respiratory and dermal irritation .

Key Difference : Lacks an aromatic ring, resulting in fundamentally different reactivity and applications compared to aromatic acyl chlorides.

Phenacyl Chloride (CAS 532-27-4)

- Structure: Acetophenone derivative with a chlorine substituent on the α-carbon (C₈H₇ClO) .

- Applications : Intermediate in tear gas production; reacts via nucleophilic substitution at the α-carbon .

- Safety : Classified as Acute Tox. 2 (H330) and Skin Irrit. 2 (H315) .

Key Difference : Contains a ketone group instead of an acyl chloride, leading to divergent reaction pathways.

Comparative Data Table

*Inferred structure based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.